Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
Description
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate (CAS RN: 80791-19-1) is a symmetric diester compound with the molecular formula C₁₂H₁₄O₆ and a molecular weight of 254.238 g/mol . Its structure comprises a central 1,4-phenylene group flanked by two oxyacetate methyl ester moieties. This compound is recognized by multiple IUPAC names, including Dimethyl 2,2′-[benzene-1,4-diylbis(oxy)]diacetate and Acetic acid, 2,2′-[1,4-phenylenebis(oxy)]bis-, dimethyl ester. It is widely utilized as a precursor in organic synthesis, particularly in the development of polymers, supramolecular materials, and bioactive derivatives .
Properties
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-11(13)7-17-9-3-5-10(6-4-9)18-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGKFJEEHCOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423603 | |
| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80791-19-1 | |
| Record name | dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate can be synthesized through the esterification of 2,2’-[1,4-phenylenebis(oxy)]diacetic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or chloroform . The reaction conditions include maintaining a temperature of around 60-70°C and using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate may involve continuous flow reactors to optimize the reaction efficiency and yield . The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution .
Esterification: The diacid form can undergo esterification reactions with various alcohols to form new esters with different alkyl groups.
Common Reagents and Conditions
Esterification: Common reagents include alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
Major Products
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate has several scientific research applications across various fields:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the bis(oxyacetate) core but differing in substituents, aromatic spacers, or functional groups. Key structural and functional distinctions are highlighted.
Structural Analogues with Varied Aromatic Spacers
Key Findings :
- The 1,4-phenylene spacer (para-substitution) in the parent compound enables linearity and symmetry, favoring crystallinity and polymer backbone formation .
- 1,2-phenylene analogues (ortho-substitution) exhibit steric hindrance, reducing synthetic yields (70% vs. 85–93% for para-substituted derivatives) .
- Introduction of an isopropylidene bridge () increases molecular weight and steric bulk, altering solubility and thermal properties .
Functional Derivatives with Modified Ester Groups
Key Findings :
- Ethyl esters (e.g., diethyl derivatives) improve solubility in organic solvents but reduce hydrogel stability compared to methyl esters .
- Tributyltin derivatives (e.g., Ch-409) demonstrate potent bioactivity (anticancer, antileishmanial) due to tin coordination, though with increased cytotoxicity .
Derivatives with Additional Functional Groups
Biological Activity
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate is an organic compound that has drawn interest due to its potential biological activities and applications in pharmaceuticals. This article explores the compound's biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a 1,4-phenylenebis(oxy) backbone with two acetate groups attached. The ether linkages in its structure may influence its solubility and reactivity compared to other diacetates.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Ether-linked diacetate with potential biological activity | |
| Dimethyl 2,2'-(1,4-phenylene)diacetate | Similar structure without bis(oxy) linkages |
Synthesis
The synthesis of this compound typically involves the Williamson ether synthesis method. This process utilizes phenolic compounds and methyl chloroacetate under phase-transfer catalysis conditions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a derivative known as TAJ4 demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) for these cell lines were recorded as follows:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
TAJ4's mechanism of action appears to involve targeting specific kinases associated with cancer progression, such as NEK6, NEK7, and NEK9. The overexpression of these kinases in cancer cells suggests they play a critical role in tumor development and survival rates .
Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have been explored for various biological activities including:
- Antibacterial : Some derivatives exhibit significant antibacterial properties.
- Antioxidant : Compounds in this class show potential as antioxidants by mitigating oxidative stress.
- Anti-inflammatory : Certain analogs have demonstrated anti-inflammatory effects in preclinical models.
Case Studies and Research Findings
A comprehensive study evaluated the differential expression of NEK kinases in multiple cancer types and their potential as therapeutic targets. The findings indicated that compounds like TAJ4 could outperform conventional chemotherapeutics such as cisplatin and doxorubicin in inhibiting cancer cell growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
